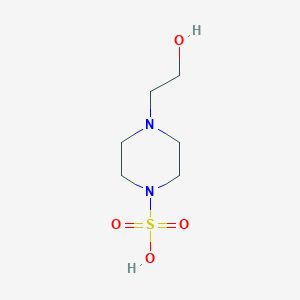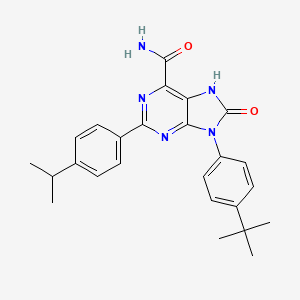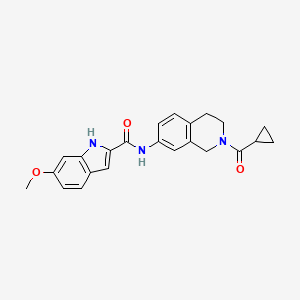
4-(2-Hydroxyethyl)-1-piperazinesulfonic acid
Vue d'ensemble
Description
4-(2-Hydroxyethyl)-1-piperazinesulfonic acid, also known as HEPES, is a zwitterionic N-substituted aminosulfonic acid buffer . It has a remarkable pH buffering capacity between 6.8 and 8.2 (pKa of 7.48 at 25°C) . HEPES is extensively employed in cell biology, biochemical, and biological research .
Molecular Structure Analysis
The molecular formula of HEPES is C8H18N2O4S . It has a molecular weight of 238.30 g/mol .Chemical Reactions Analysis
HEPES demonstrates outstanding buffering capacity in the pH range of 6.8 to 8.2 . This makes it a versatile buffer in various biological and biochemical research applications .Physical and Chemical Properties Analysis
HEPES is a white crystalline powder . It is soluble in water (40 g/100 ml at 20°C) . It has a pKa of 3 (pKa1) and 7.5 (pKa2) at 25°C . It has negligible metal ion binding, making it a good choice as a buffer for enzymes which might be inhibited by metal chelation .Applications De Recherche Scientifique
Metal-Ion Coordination
HEPES buffers, such as 4-(2-Hydroxyethyl)-1-piperazinesulfonic acid, have been explored for their ability to coordinate metal ions. An example is the formation of a metal–organic framework with silver(I) ions, where HEPES acts as a ligand, forming a polymeric complex (Bilinovich, Panzner, Youngs, & Leeper, 2011).
Cancer Research
HEPES buffer has been used in the study of radiation-induced neoplastic transformation of human cell hybrids, demonstrating its importance in controlling pH fluctuations during experiments (Mendonca, Sun, & Redpath, 1990).
Molecular and Vibrational Analysis
The molecular structure and vibrational spectra of HEPES have been studied using advanced techniques like FTIR, FT-Raman, and Density Functional Theory calculations. These studies help in understanding the chemical properties and reactivity of HEPES (Kumar, Devi, Ramkumaar, & Bright, 2016).
Radiopharmaceuticals
HEPES buffer is used in the radiolabelling of gallium-68 compounds, influencing their molar activity. The benefits and regulations regarding HEPES content in radiopharmaceuticals have been discussed (le Roux, Kleynhans, & Rubow, 2021).
Antineoplastic Agents
Piperazine derivatives of butyric acid, which include HEPES, have been studied for their effects on the differentiation and growth inhibition of human leukemic cells. These studies are vital for understanding cancer treatment mechanisms (Gillet, Jeannesson, Sefraoui, Arnould-Guérin, Kirkiacharian, Jardillier, & Pieri, 1997).
Liquid-Phase Separation Systems
HEPES has been used to create new aqueous two-phase separation systems, demonstrating its utility in phase behavior and molecular dynamics simulation studies (Taha, Khoiroh, & Lee, 2013).
Enzyme Assays
HEPES buffer has been evaluated for its suitability in studying Zn(2+)-dependent beta-lactamases, offering an insight into enzyme behavior in different buffering conditions (Benitez, Company, Arevalillo, & Jiménez, 1991).
Silver Nanoparticles Synthesis
HEPES has been used in the synthesis of positively charged silver nanoparticles, highlighting its role in novel material fabrication (Tan, Erol, Attygalle, Du, & Sukhishvili, 2007).
Tissue Culture Studies
HEPES has been evaluated as a buffer in tissue culture, indicating its non-toxic nature and suitability for various cell types (Shipman, 1969).
Liquid Chromatography
HEPES has been used in the synthesis of reagents for analytical derivatization in liquid chromatography, demonstrating its versatility in analytical chemistry applications (Wu, Shyu, Kou, Chen, Wu, & Wu, 1997).
Endothelial Cell Research
HEPES buffer's influence on cultured endothelial cells was studied, suggesting its effect on cellular metabolism and growth (Bowman, Berger, Butler, Toth, & Repine, 1985).
Electrochemical Studies
HEPES has been investigated for its effect on redox processes of heavy metals, providing insights into its impact on metal speciation studies (Soares & Conde, 2000).
Structural Biology
The impact of HEPES on tissue fixation and its potential artifacts in Drosophila retina studies highlights the importance of buffer choice in structural biology (Nie, Mahato, & Zelhof, 2015).
Proton-Transfer Studies
HEPES has been involved in the study of proton-transfer compounds and their hydrogen-bonding patterns, contributing to the understanding of acid-base chemistry (Smith, Wermuth, & Sagatys, 2011).
Bioinorganic Chemistry
The binding of lanthanides to human serum transferrin in the presence of HEPES buffer has been studied, providing insights into metal-protein interactions (Harris & Chen, 1992).
Mécanisme D'action
Target of Action
4-(2-Hydroxyethyl)-1-piperazinesulfonic acid, commonly known as HEPES, is a zwitterionic biological buffer . It doesn’t have a specific biological target, but it plays a crucial role in maintaining the pH of biological and biochemical solutions .
Mode of Action
HEPES operates by donating or accepting protons (H+ ions) to resist changes in pH . When the solution becomes too acidic, HEPES can accept a proton, and when the solution becomes too basic, it can donate a proton . This ability to stabilize pH makes HEPES an effective buffer.
Biochemical Pathways
It helps maintain the optimal ph for various biological and biochemical processes . By doing so, it ensures that these processes, many of which are pH-dependent, can proceed efficiently.
Result of Action
The primary result of HEPES’s action is the stabilization of pH in biological and biochemical solutions . This pH stabilization is crucial for many biological processes, including enzymatic reactions, protein folding, and cellular respiration, which require a stable pH to function optimally.
Action Environment
The efficacy and stability of HEPES are influenced by several environmental factors. Its buffering capacity is optimal in the pH range of 6.8 to 8.2 . Outside this range, its ability to resist pH changes diminishes. Temperature also affects the pKa of HEPES and therefore its buffering capacity . Furthermore, HEPES is stable and non-toxic, making it suitable for use in various biological environments, including cell culture media .
Orientations Futures
Recently, 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid (EPPS) was introduced as a chemical agent that binds with toxic amyloid-β (aβ) aggregates and transforms them into monomers to reduce the negative effects of aβ aggregates in the brain . This innovative study using electrochemical measurement to investigate the mechanism of aβ aggregate disaggregation by EPPS could provide a new perspective in monitoring the disaggregation periods of aβ aggregates from oligomeric to monomeric form, and then support for the prediction and handling Alzheimer’s disease symptoms at different stages after treatment by a drug, EPPS .
Analyse Biochimique
Biochemical Properties
4-(2-Hydroxyethyl)-1-piperazinesulfonic acid plays a crucial role in biochemical reactions by acting as a buffering agent. It maintains the pH of solutions within the range of 6.8 to 8.2, which is essential for many biological processes. This compound interacts with various enzymes and proteins, ensuring that their activity is not hindered by fluctuations in pH. For instance, it is known to interact with DNA-restriction enzymes, minimizing interference and allowing for accurate DNA manipulation . Additionally, this compound does not chelate metal ions, making it suitable for reactions involving metal-dependent enzymes .
Cellular Effects
This compound influences various cellular processes by maintaining an optimal pH environment. It supports cell viability and function in culture by preventing pH shifts that could disrupt cellular metabolism and signaling pathways. This compound has been shown to stabilize cell membranes and enhance the efficiency of nutrient uptake and waste removal. Furthermore, it can impact gene expression by providing a stable environment for transcription and translation processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its buffering capacity. It binds to hydrogen ions, thereby preventing significant changes in pH. This interaction is crucial for maintaining the structural integrity and activity of enzymes and other biomolecules. Additionally, this compound can influence enzyme kinetics by stabilizing the pH, which is essential for optimal enzyme-substrate interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. It is known for its stability, but prolonged exposure to light and air can lead to degradation. Studies have shown that its buffering capacity remains effective for extended periods, making it suitable for long-term experiments. It is essential to store the compound properly to prevent any loss of efficacy .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At optimal dosages, it supports physiological functions without causing toxicity. At high doses, it can lead to adverse effects such as metabolic imbalances and cellular stress. It is crucial to determine the appropriate dosage to avoid any potential toxic effects while ensuring the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a buffer. It interacts with enzymes and cofactors that regulate metabolic flux, ensuring that the pH remains within the optimal range for metabolic reactions. This compound can influence the levels of metabolites by stabilizing the environment in which these reactions occur .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion. It does not rely on specific transporters or binding proteins, allowing it to equilibrate rapidly across cellular compartments. This property ensures that it can effectively buffer the intracellular and extracellular environments .
Subcellular Localization
This compound is primarily localized in the cytoplasm and extracellular space, where it performs its buffering function. It does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in these compartments is sufficient to maintain the pH stability required for various cellular processes .
Propriétés
IUPAC Name |
4-(2-hydroxyethyl)piperazine-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O4S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h9H,1-6H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSDWRGWBWLCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146511-06-0 | |
| Record name | 4-(2-hydroxyethyl)piperazine-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-5-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2946987.png)
![5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2946988.png)
![N-butyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2946991.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B2946992.png)
![methyl 2-[N-(cyanomethyl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)formamido]acetate](/img/structure/B2946995.png)
![2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2946997.png)
![2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2946998.png)




![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2947007.png)


